Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Chemical Properties of 4-n-Octyloxybenzoic Acid
Introduction
4-n-Octyloxybenzoic acid (OBA) is a prominent member of the alkyl-oxybenzoic acid homologous series, distinguished by its significant role in the field of materials science, particularly in the synthesis and study of liquid crystals.[1][2] Its molecular architecture, featuring a rigid benzoic acid core coupled with a flexible octyloxy aliphatic chain, imparts the amphiphilic character necessary for the formation of mesophases. This guide provides a comprehensive overview of the core chemical and physical properties of 4-n-octyloxybenzoic acid, offering field-proven insights for researchers, materials scientists, and professionals in drug development. We will delve into its synthesis, structural characteristics, thermal behavior, and key applications, grounding the discussion in established experimental data and protocols.
Molecular Structure and Synthesis
The properties of 4-n-octyloxybenzoic acid are a direct consequence of its molecular structure, which consists of three key components:
-
Aromatic Core: A para-substituted benzene ring provides structural rigidity and promotes intermolecular π-π stacking interactions.
-
Carboxylic Acid Group: This polar functional group is crucial for the formation of strong intermolecular hydrogen bonds, typically leading to the creation of dimeric structures that are fundamental to its liquid crystalline behavior.[3]
-
Octyloxy Chain: A flexible C8 alkyl chain attached via an ether linkage. This nonpolar tail introduces fluidity and influences the packing of molecules, playing a key role in determining the type and temperature range of the liquid crystal phases.[3]
Common Synthesis Pathway
The most prevalent laboratory-scale synthesis of 4-n-octyloxybenzoic acid involves a two-step process: Williamson ether synthesis followed by saponification (hydrolysis) of the resulting ester. This method is reliable and provides good yields.
The causality behind this choice of protocol is rooted in its efficiency. The phenolic hydroxyl group of a p-hydroxybenzoate is a strong nucleophile when deprotonated, readily attacking the primary alkyl halide (1-bromooctane). The ester starting material protects the carboxylic acid functionality, which would otherwise interfere with the base-catalyzed ether synthesis. The final hydrolysis step is a robust and high-yielding reaction to liberate the desired carboxylic acid.
Caption: Synthesis workflow for 4-n-octyloxybenzoic acid.
Detailed Synthesis Protocol
This protocol is a self-validating system; successful isolation of the intermediate ester and a significant pH change during the final acidification are key indicators of reaction progression.
Materials:
-
Methyl p-hydroxybenzoate
-
1-Bromooctane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Potassium Hydroxide (KOH)
-
Acetone
-
Ethanol
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
Experimental Workflow:
-
Step 1: Synthesis of Methyl 4-(octyloxy)benzoate.
-
To a round-bottom flask equipped with a reflux condenser, add methyl p-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a sufficient volume of acetone to dissolve the benzoate.
-
Add 1-bromooctane (1.2 eq) to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure to yield the crude intermediate ester. Purification can be achieved by recrystallization from ethanol.
-
-
Step 2: Hydrolysis to 4-n-Octyloxybenzoic Acid. [4]
-
Dissolve the crude methyl 4-(octyloxy)benzoate from the previous step in a mixture of ethanol and an aqueous solution of potassium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (indicated by TLC).
-
Cool the reaction mixture and reduce its volume by rotary evaporation to remove most of the ethanol.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the cold solution dropwise with concentrated HCl while stirring vigorously. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry in a vacuum oven.
-
The final product can be further purified by recrystallization from ethanol or methanol.[1][4]
-
Physicochemical Properties
The physical and chemical characteristics of 4-n-octyloxybenzoic acid are well-documented, providing a reliable basis for its application in various scientific domains.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂O₃ | [5][6] |
| Molecular Weight | 250.33 g/mol | [5][7] |
| Appearance | White to light yellow powder or crystalline solid. | [1][5][6] |
| Melting Point | 101-105 °C | [1][2] |
| Boiling Point | ~353.5 °C (rough estimate) | [1][8] |
| Solubility | Insoluble in water.[5] Soluble in hot methanol.[1] | [1][5] |
| pKa | 4.48 ± 0.10 (Predicted) | [1][6] |
| CAS Number | 2493-84-7 | [5][6] |
Thermal Properties and Liquid Crystalline Behavior
4-n-Octyloxybenzoic acid is a thermotropic liquid crystal, meaning it exhibits intermediate phases (mesophases) between the solid and isotropic liquid states as a function of temperature.[9] The characterization of these phase transitions is critical for its application in liquid crystal devices and is typically performed using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Phase Transitions
Upon heating, 4-n-octyloxybenzoic acid undergoes a series of well-defined phase transitions. The formation of smectic and nematic phases is a hallmark of this compound.[2][3]
-
Crystalline to Smectic C Phase: Occurs at approximately 101 °C. In the smectic C phase, molecules are arranged in layers, with the long axis of the molecules tilted with respect to the layer normal.
-
Smectic C to Nematic Phase: Occurs at approximately 108 °C. The layered structure is lost, but the molecules retain a preferential long-range orientational order.
-
Nematic to Isotropic Liquid Phase: Occurs at approximately 147 °C. At this clearing point, all long-range orientational order is lost, and the material behaves as a conventional liquid.
Caption: Thermal phase transitions of 4-n-octyloxybenzoic acid.
Thermal Analysis Protocol: DSC
Differential Scanning Calorimetry (DSC) is the primary technique for quantitatively determining the temperatures and enthalpy changes associated with these phase transitions.
Workflow:
-
Sample Preparation: Accurately weigh 3-5 mg of 4-n-octyloxybenzoic acid into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the first transition (e.g., 30 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the final clearing point (e.g., 160 °C).[10]
-
Hold isothermally for 2-5 minutes to ensure thermal history is erased.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic peaks on the heating scan correspond to the phase transitions (crystal-smectic, smectic-nematic, nematic-isotropic). The onset temperature of these peaks is taken as the transition temperature.
Chemical Reactivity and Stability
The chemical behavior of 4-n-octyloxybenzoic acid is dominated by its carboxylic acid functionality.
-
Acidity: As a carboxylic acid, it will donate a proton in the presence of a base. It readily reacts with both organic and inorganic bases in neutralization reactions to form the corresponding carboxylate salt and water.[5] These reactions are typically exothermic.
-
Esterification: The carboxylic acid group can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol. This reactivity is fundamental to its use as an intermediate in the synthesis of more complex liquid crystal molecules.[11]
-
Stability and Storage: The compound is stable under normal laboratory conditions. It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area to prevent moisture absorption.[1][12] It is incompatible with strong oxidizing agents.[13]
Applications
The unique properties of 4-n-octyloxybenzoic acid make it a valuable compound in several areas of research and development.
-
Liquid Crystal Research: It is a model compound for studying the structure-property relationships in liquid crystals. Its well-defined smectic and nematic phases are ideal for fundamental physical studies.[9][14]
-
Synthesis Intermediate: It serves as a crucial building block for creating more complex thermotropic liquid crystals, including chiral ferroelectric and side-chain polymeric liquid crystals.[2][8][11]
-
Hydrogen-Bonded Complexes: The carboxylic acid group can form strong hydrogen bonds with other molecules (e.g., other carboxylic acids or pyridines) to create supramolecular, hydrogen-bonded liquid crystals with tunable properties.[15]
-
Drug Development and Cosmetics: While less common, related p-alkoxybenzoic acids and their esters are explored in pharmaceutical and cosmetic formulations, often for their preservative or UV-absorbing properties.[6]
Safety and Handling
Adherence to proper safety protocols is essential when working with any chemical substance.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[2][12]
-
Handling: Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][16]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[5][12]
-
Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[5][12]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][13]
-
Ingestion: Clean mouth with water and seek medical attention.[13]
-
-
Fire Fighting: Use a dry chemical, carbon dioxide, or Halon extinguisher to control fires involving this compound.[5]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17231, 4-(Octyloxy)benzoic acid. Retrieved from [Link].[5]
-
Lokanath, N. K., et al. (2000). Crystal Structure of 4-Octlyloxybenzoic Acid. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 350(1), 75-83. Retrieved from [Link].[3]
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Isik, B., et al. (2022). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Instrumentation Science & Technology, 50(1), 1-15. Retrieved from [Link].[9]
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ChemBK (2024). 4-n-Octyloxybenzoic acid. Retrieved from [Link].[8]
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Amerigo Scientific (n.d.). 4-(Octyloxy)benzoic acid (98%). Retrieved from [Link].[7]
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ResearchGate (2019). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Retrieved from [Link].[15]
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Taylor & Francis Online (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Retrieved from [Link].[14]
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Muhammad, G., et al. (2011). 4-(4-Octyloxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2578. Retrieved from [Link].[11]
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PrepChem (n.d.). Synthesis of 4-Octyloxybenzoic acid. Retrieved from [Link].[4]
-
ResearchGate (n.d.). DSC thermograms of 4-(decyloxy)benzoic acid at a rate of 10 K·min−1. Retrieved from [Link].[10]
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